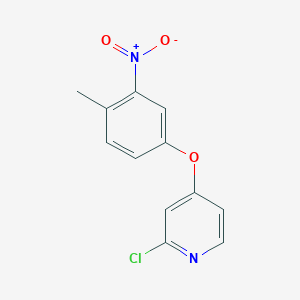
2-Chloro-4-(4-methyl-3-nitrophenoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(4-methyl-3-nitrophenoxy)pyridine is a chemical compound known for its applications in various fields, including medicinal chemistry and industrial processes. It is characterized by the presence of a chloro group, a nitro group, and a pyridine ring, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-Chloro-4-(4-methyl-3-nitrophenoxy)pyridine typically involves the reaction of 2-chloro-4-nitrophenol with 4-methyl-3-nitropyridine under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of the desired compound .
Chemical Reactions Analysis
2-Chloro-4-(4-methyl-3-nitrophenoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-4-(4-methyl-3-nitrophenoxy)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural properties.
Industrial Applications: It is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-methyl-3-nitrophenoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitro groups play a crucial role in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
2-Chloro-4-(4-methyl-3-nitrophenoxy)pyridine can be compared with similar compounds, such as:
2-Chloro-4-methyl-3-nitropyridine: This compound shares a similar structure but lacks the phenoxy group, resulting in different chemical properties and applications.
4-Chloro-3-nitrophenol: This compound has a similar nitro and chloro substitution pattern but differs in the position of the substituents and the presence of a hydroxyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C12H9ClN2O3 |
|---|---|
Molecular Weight |
264.66 g/mol |
IUPAC Name |
2-chloro-4-(4-methyl-3-nitrophenoxy)pyridine |
InChI |
InChI=1S/C12H9ClN2O3/c1-8-2-3-9(6-11(8)15(16)17)18-10-4-5-14-12(13)7-10/h2-7H,1H3 |
InChI Key |
FRYLPVVYMDKEOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=CC(=NC=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














